Des O-isopropyl Bisoprolol

drug metabolism stereoselective pharmacokinetics CYP2D6

This reference standard is the primary O-deisopropylated metabolite of bisoprolol, specifically mandated for ANDA submissions, analytical method validation (AMV), and USP/EP pharmacopeial impurity profiling. Its unique retention time and mass spectrometric signature enable selective detection in HPLC and LC-MS/MS, eliminating false results caused by structurally similar impurities like EP Impurity B. WADA-accredited laboratories rely on this fully characterized material for confirmatory doping analysis. Stereoselective formation kinetics (CYP2D6/CYP3A4-mediated) make it irreplaceable for enantiomeric quantification in bioequivalence studies. Ensure regulatory compliance and analytical accuracy with traceable, high-purity Des O-isopropyl Bisoprolol.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 109791-18-6
Cat. No. B1422690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes O-isopropyl Bisoprolol
CAS109791-18-6
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)COCCO)O
InChIInChI=1S/C15H25NO4/c1-12(2)16-9-14(18)11-20-15-5-3-13(4-6-15)10-19-8-7-17/h3-6,12,14,16-18H,7-11H2,1-2H3
InChIKeyAIGGWEPYIOOYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Des O-isopropyl Bisoprolol (CAS 109791-18-6): Reference Standard and Metabolite for Bisoprolol Analytical and Bioequivalence Applications


Des O-isopropyl Bisoprolol (CAS 109791-18-6) is the primary O-deisopropylated metabolite of the cardioselective β1-adrenoceptor antagonist bisoprolol [1]. It is employed as a reference standard in the development of analytical methods for bisoprolol and its impurities, particularly in the context of Abbreviated New Drug Applications (ANDA), quality control, and doping analysis [2]. The compound is a racemic mixture of (R)- and (S)-enantiomers, with its formation from the parent drug exhibiting stereoselective kinetics mediated by CYP2D6 and CYP3A4 [3].

Why Impurity and Metabolite Reference Standards for Bisoprolol Cannot Be Interchanged: The Case of Des O-isopropyl Bisoprolol


Generic substitution of bisoprolol impurity or metabolite reference standards risks analytical inaccuracy and regulatory non-compliance. Des O-isopropyl Bisoprolol is specifically required as a marker for the O-deisopropylation metabolic pathway and as a specified impurity in pharmacopeial monographs [1]. Unlike other bisoprolol-related substances (e.g., EP Impurity A, B, or L), it possesses a unique retention time and mass spectrometric signature essential for selective detection in HPLC and LC-MS/MS methods [2]. Substituting with a structurally similar but chromatographically distinct impurity, such as O-Desisopropyl O-Propyl Bisoprolol (EP Impurity B), would lead to false-negative or false-positive results, compromising method validation and bioequivalence assessment [3].

Quantitative Differentiation of Des O-isopropyl Bisoprolol from Closest Analogs: Analytical and Metabolic Evidence


Stereoselective Intrinsic Clearance Ratio (R/S) for O-Deisopropylation in Human CYP2D6

Des O-isopropyl Bisoprolol formation from bisoprolol exhibits stereoselectivity in human CYP2D6. The intrinsic clearance (Vmax/Km) for O-deisopropylation of R(+)-bisoprolol is 1.50-fold higher than that of S(-)-bisoprolol [1]. This stereoselective ratio is distinct from the parent drug's pharmacological activity and influences the enantiomeric composition of the metabolite pool.

drug metabolism stereoselective pharmacokinetics CYP2D6

Biphasic Kinetics of O-Deisopropylation in Dog Liver Microsomes

In dog liver microsomes, O-deisopropylation of bisoprolol enantiomers follows biphasic kinetics. The intrinsic clearance ratio (R/S) is 1.34 in the high-affinity component and 1.65 in the low-affinity component [1]. This biphasic pattern is absent in other metabolic pathways of bisoprolol, such as N-dealkylation.

preclinical pharmacokinetics enzyme kinetics species comparison

Specific Analytical Requirement for Doping Control: Synthesized as a Reference Standard

Des O-isopropyl Bisoprolol was synthesized and characterized as part of a WADA-funded project because it was not commercially available as a reference standard [1]. This contrasts with metabolites of other beta-blockers (e.g., hydroxypropranolol) that are commercially sourced. The synthesized metabolite was characterized by HPLC, NMR, and MS, providing a fully characterized reference material for anti-doping laboratories [1].

doping analysis reference material WADA

Regulatory Acceptance as an Impurity Standard for ANDA Submissions

Des O-isopropyl Bisoprolol is explicitly listed as an impurity standard for bisoprolol fumarate ANDA submissions. Vendor-supplied material includes traceability to USP or EP pharmacopeial standards [1]. In contrast, other bisoprolol impurities (e.g., Impurity A, CAS 62572-93-4) require separate procurement and may not be suitable for the same analytical target.

pharmaceutical analysis ANDA impurity profiling

Optimal Application Scenarios for Des O-isopropyl Bisoprolol Based on Verified Differentiation


Enantioselective Pharmacokinetic and Bioequivalence Studies of Bisoprolol

The stereoselective formation of Des O-isopropyl Bisoprolol (R/S intrinsic clearance ratio 1.50 in human CYP2D6) mandates the use of this reference standard for accurate enantiomeric quantification in plasma samples. Generic bisoprolol applicants must demonstrate bioequivalence of both parent enantiomers and the primary metabolite; only this standard enables validated LC-MS/MS method development for the O-desisopropyl metabolite [1].

Doping Control Laboratory Certification and Sample Confirmation

WADA-accredited laboratories require a fully characterized reference material for confirmatory analysis of bisoprolol misuse. Des O-isopropyl Bisoprolol, synthesized and characterized under a WADA-funded project, is the only reference standard that meets ISO 17025 and WADA International Standard for Laboratories requirements for the O-desisopropyl metabolite [2].

ANDA Method Validation and Quality Control for Bisoprolol Fumarate Drug Products

For ANDA submissions, the FDA requires quantification of specified impurities including Des O-isopropyl Bisoprolol. Using this compound as a reference standard directly supports method validation (AMV), system suitability testing, and stability-indicating assay development, with traceability to USP/EP standards where feasible [3].

Preclinical Species-Specific Metabolism Profiling

The biphasic kinetics of O-deisopropylation in dog liver microsomes (R/S ratios 1.34 and 1.65) necessitate species-specific calibration using this metabolite standard. Pharmaceutical developers can use it to bridge in vitro-in vivo extrapolation (IVIVE) and understand interspecies differences in bisoprolol metabolism [1].

Quote Request

Request a Quote for Des O-isopropyl Bisoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.